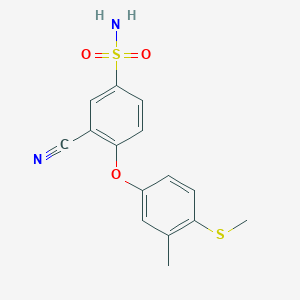![molecular formula C9H16N4S B13067653 1-[2-(Thiomorpholin-4-YL)ethyl]-1H-pyrazol-3-amine](/img/structure/B13067653.png)
1-[2-(Thiomorpholin-4-YL)ethyl]-1H-pyrazol-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[2-(Thiomorpholin-4-YL)ethyl]-1H-pyrazol-3-amine is a heterocyclic compound that contains both sulfur and nitrogen atoms in its structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(Thiomorpholin-4-YL)ethyl]-1H-pyrazol-3-amine can be achieved through a multi-step process involving the reaction of thiomorpholine with ethyl pyrazole-3-carboxylate. The reaction typically involves the use of a base such as sodium hydride or potassium carbonate to deprotonate the thiomorpholine, followed by nucleophilic substitution with the ethyl pyrazole-3-carboxylate .
Industrial Production Methods
Industrial production methods for this compound may involve the use of microwave-assisted synthesis to reduce reaction times and increase yields. The use of solid bases such as magnesium oxide in an eco-friendly solvent like ethanol can further enhance the efficiency of the process .
化学反応の分析
Types of Reactions
1-[2-(Thiomorpholin-4-YL)ethyl]-1H-pyrazol-3-amine undergoes various types of chemical reactions, including:
Oxidation: The sulfur atom in the thiomorpholine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiomorpholine derivatives with different oxidation states.
Substitution: The nitrogen atoms in the pyrazole ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles such as alkyl halides for substitution reactions .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted pyrazole derivatives .
科学的研究の応用
1-[2-(Thiomorpholin-4-YL)ethyl]-1H-pyrazol-3-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties.
作用機序
The mechanism of action of 1-[2-(Thiomorpholin-4-YL)ethyl]-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .
類似化合物との比較
Similar Compounds
1-[2-(Thiomorpholin-4-yl)ethyl]imidazolidin-2-one: This compound shares a similar thiomorpholine moiety but differs in the heterocyclic ring structure.
4-[2-(Thiomorpholin-4-yl)ethyl]aniline: This compound also contains the thiomorpholine group but has an aniline moiety instead of a pyrazole ring.
Uniqueness
1-[2-(Thiomorpholin-4-YL)ethyl]-1H-pyrazol-3-amine is unique due to its combination of a thiomorpholine ring with a pyrazole ring, which imparts distinct chemical and biological properties compared to other similar compounds .
特性
分子式 |
C9H16N4S |
|---|---|
分子量 |
212.32 g/mol |
IUPAC名 |
1-(2-thiomorpholin-4-ylethyl)pyrazol-3-amine |
InChI |
InChI=1S/C9H16N4S/c10-9-1-2-13(11-9)4-3-12-5-7-14-8-6-12/h1-2H,3-8H2,(H2,10,11) |
InChIキー |
YROXOQHHVJMMET-UHFFFAOYSA-N |
正規SMILES |
C1CSCCN1CCN2C=CC(=N2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


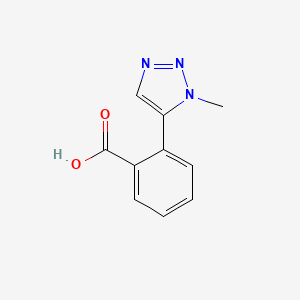
![4-[(4-Ethylphenyl)methyl]piperidine-4-carboxylic acid](/img/structure/B13067576.png)

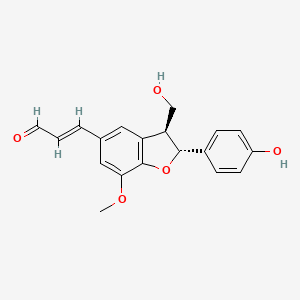
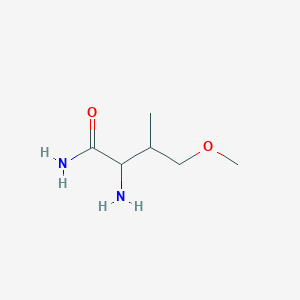

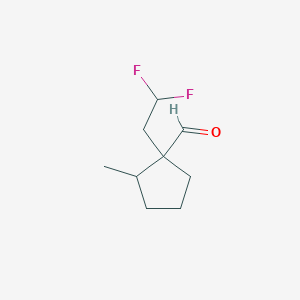
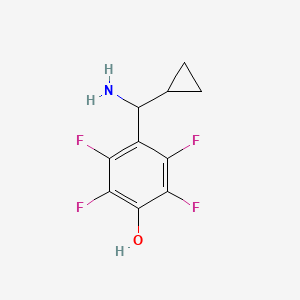
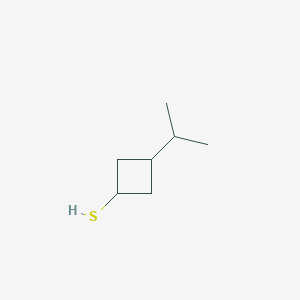
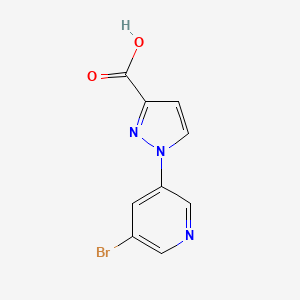
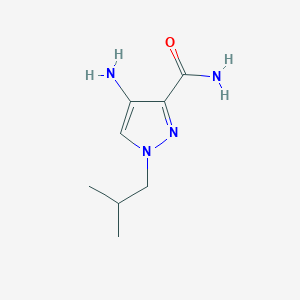
![1-Fluoro-3-[(2-fluorophenyl)amino]propan-2-ol](/img/structure/B13067642.png)
![3-Bromo-6-ethyl-7-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B13067644.png)
